

# A Head-to-Head Comparison of Pan-KDM5 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CPI-455 hydrochloride	
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This guide provides a detailed, data-driven comparison of prominent pan-KDM5 inhibitors, designed for researchers, scientists, and drug development professionals. The lysine-specific demethylase 5 (KDM5) family of enzymes plays a critical role in epigenetic regulation by removing methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription.[1][2] Overexpression and aberrant activity of KDM5 enzymes are implicated in various cancers, making them a compelling target for therapeutic intervention.[1][3] Pan-KDM5 inhibitors, which target multiple members of the KDM5 family (KDM5A, B, C, and D), offer a strategy to counteract this oncogenic activity by restoring H3K4 methylation levels.[4][5]

This comparison focuses on key performance metrics, including biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed protocols.

## **Quantitative Performance of Pan-KDM5 Inhibitors**

The following table summarizes the biochemical and cellular potencies of several well-characterized pan-KDM5 inhibitors. These compounds represent different chemical scaffolds and modes of action, providing a broad overview of the current inhibitor landscape.



Inhibitor	Туре	KDM5A IC50 (nM)	KDM5B IC <sub>50</sub> (nM)	KDM5C IC <sub>50</sub> (nM)	KDM5D IC50 (nM)	Cellular EC50	Key Selectiv ity Notes
CPI-455	Reversibl e, 2-OG Competiti ve	10[4][6] [7]	3[8]	N/A	N/A	16-36 μM (Breast Cancer Cells)[4]	>200-fold selective for KDM5 family over KDM2, 3, 4, 6, and 7 subfamili es.[7][9]
KDOAM- 25	Reversibl e, 2-OG Competiti ve	<100[2]	19[2]	<100[2]	<100[2]	~50 µM (HeLa Cells)[2] [10]	Highly selective against other 2-OG oxygenas e subfamili es; improved selectivit y over KDM4C.
KDM5- C49	Reversibl e, 2-OG Competiti ve	40[6]	160[6]	100[6]	N/A	N/A (Prodrug KDM5- C70 used in cells)	~10-fold weaker potency against KDM4A; no significan t



							inhibition of KDM6A/ B at 50 μΜ.[11]
PZ Covalent- 7	Covalent, Non-2- OG Competiti ve	10[12]	10[12]	>100-fold less potent vs KDM5B[1 2]	Equipote nt to KDM5A/ B[12]	Nano- to micromol ar range (HEK293 )[12]	>500-fold selective over KDM4A/ B; designed to target cysteine residues specific to KDM5 family. [12]
JIB-04	Reversibl e, 2-OG Competiti ve	230[7]	435 (JMJD2B )[7]	1100 (JMJD2C )[7]	290 (JMJD2D )[7]	N/A	Pan- JmjC inhibitor with broad activity across multiple KDM subfamili es.[6][7] [11]

N/A: Data not available in the reviewed sources.

# **KDM5 Signaling and Inhibition Mechanism**

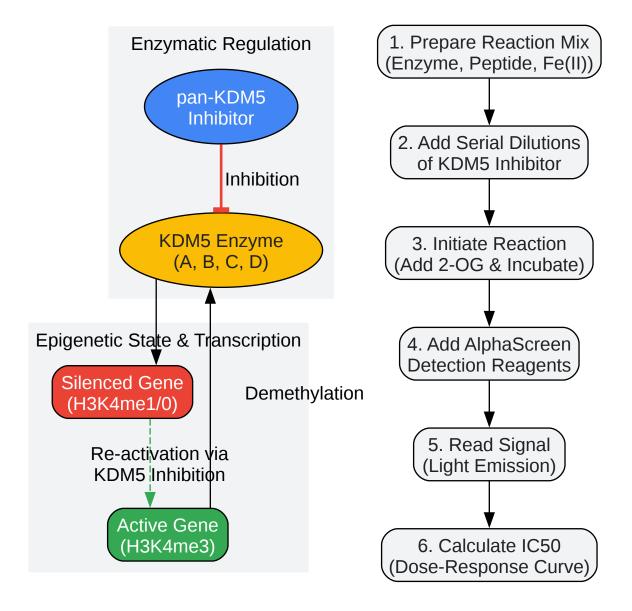




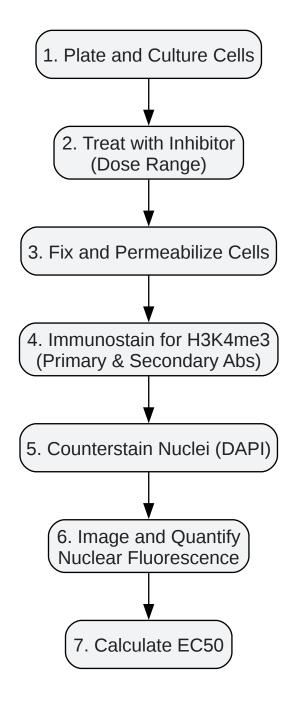


KDM5 enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that catalyze the demethylation of H3K4me3 and H3K4me2.[2][12] This process leads to the repression of gene transcription. Pan-KDM5 inhibitors block this catalytic activity, resulting in the accumulation of H3K4me3 at transcription start sites and the reactivation of tumor suppressor genes and other silenced targets.









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## Validation & Comparative





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- To cite this document: BenchChem. [A Head-to-Head Comparison of Pan-KDM5 Inhibitors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028462#head-to-head-comparison-of-pan-kdm5-inhibitors]

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